![molecular formula C9H14N2O2 B3025343 1,4-Diazaspiro[5.5]undecane-3,5-dione CAS No. 5699-91-2](/img/structure/B3025343.png)
1,4-Diazaspiro[5.5]undecane-3,5-dione
Overview
Description
1,4-Diazaspiro[5.5]undecane-3,5-dione is a chemical compound with the linear formula C9H14N2O2 . It is also known by its CAS Number: 5699-91-2 .
Molecular Structure Analysis
The molecular structure of 1,4-Diazaspiro[5.5]undecane-3,5-dione is characterized by a spirocyclic system, which includes two fused rings of different sizes . The InChI code for this compound is 1S/C9H14N2O2/c12-7-6-10-9(8(13)11-7)4-2-1-3-5-9/h10H,1-6H2,(H,11,12,13) .Physical And Chemical Properties Analysis
1,4-Diazaspiro[5.5]undecane-3,5-dione has a molecular weight of 182.22 g/mol . It is a powder at room temperature . The melting point of this compound is reported to be between 173 and 175 degrees Celsius .Scientific Research Applications
GABA-A Receptor Modulation
1,4-Diazaspiro[5.5]undecane-3,5-dione has been investigated for its interaction with γ-aminobutyric acid type A receptors (GABAARs). Compounds derived from this spirocyclic scaffold, such as 2027 and 018 , have shown potent competitive GABAAR antagonism. These compounds could serve as potential therapeutic agents for neurological disorders related to GABAergic signaling .
Anticonvulsant Properties
In preliminary anticonvulsant evaluations, 1,4-Diazaspiro[5.5]undecane-3,5-dione derivatives (designated as 6a–x ) were tested according to the protocol established by the Antiepileptic Drug Development program. These investigations aimed to identify novel antiepileptic agents. Further studies are warranted to explore their efficacy and safety profiles .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound undergoes redox reactions . The main product of electrolytic oxidation is - (1-aminocyclohexanecarbonyl)oxamic acid .
Biochemical Pathways
The compound is known to be involved in redox reactions , which are fundamental to numerous biochemical pathways.
Result of Action
The compound is known to undergo redox reactions , which can have various effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored in a dark place at room temperature .
properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-6-10-9(8(13)11-7)4-2-1-3-5-9/h10H,1-6H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMXZJALAYSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427929 | |
Record name | 1,4-diazaspiro[5.5]undecane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazaspiro[5.5]undecane-3,5-dione | |
CAS RN |
5699-91-2 | |
Record name | 1,4-diazaspiro[5.5]undecane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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